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Introduction
Finafloxacin is a novel, fifth-generation fluoroquinolone antibiotic distinguished by its C-8-cyano

substituent.[1][2] This structural feature, along with a 7-pyrrolo-oxazinyl moiety, contributes to

its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria,

including multi-drug resistant (MDR) strains.[1][3][4] A key and unique characteristic of

finafloxacin is its enhanced bactericidal activity in acidic environments (pH 5.0-6.0), a property

not observed in other marketed fluoroquinolones which typically lose efficacy at lower pH.[5][6]

This attribute makes finafloxacin a promising candidate for treating infections in acidic body

sites, such as the urinary tract, vagina, and stomach.[3][7]

Currently, finafloxacin is approved in the United States as an otic suspension (Xtoro™) for the

treatment of acute otitis externa caused by Pseudomonas aeruginosa and Staphylococcus

aureus.[3][8] Oral and intravenous formulations have undergone clinical trials for indications

such as complicated urinary tract infections (cUTIs), pyelonephritis, and complicated intra-

abdominal infections.[1][9]

This technical guide provides a comprehensive overview of finafloxacin, focusing on its

mechanism of action, quantitative data from preclinical and clinical studies, and detailed

experimental protocols.
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Chemical Structure and Physicochemical Properties
Finafloxacin's chemical structure is 8-Cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-

hexahydropyrrolo[3,4-b][3][10]oxazin-6(2H)-yl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.[3]

Its molecular formula is C20H19FN4O4, with a molar mass of 398.394 g·mol−1.[3] The

presence of the C-8-cyano group is crucial for its activity against Gram-positive bacteria.[4] The

drug's zwitterionic nature, with pKa values of 5.6 and 7.8, results in a lower isoelectric point (pH

6.7) compared to ciprofloxacin (pH 7.4), contributing to its enhanced activity at acidic pH.[3][7]

[11]

Mechanism of Action
Like other fluoroquinolones, finafloxacin's primary mechanism of action involves the inhibition

of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][10] These enzymes

are essential for bacterial DNA replication, transcription, repair, and recombination.[10]

Finafloxacin stabilizes the covalent complex between these enzymes and DNA, leading to

double-stranded DNA breaks and subsequent bacterial cell death.[1][12] This dual-targeting

activity contributes to its potent and rapid bactericidal effects.[1] The concentration of

finafloxacin required to achieve 50% DNA cleavage is significantly lower (12 to 25-fold) than

that of other fluoroquinolones.[1]
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Finafloxacin Mechanism of Action

Finafloxacin

Bacterial Cell

Enters

DNA Gyrase

Inhibits

Topoisomerase IV

Inhibits

Replication Fork

Relieves supercoiling

Stable Finafloxacin-Enzyme-DNA
Cleavage Complex

Decatenates daughter
chromosomes

Double-Strand
DNA Breaks

Induces

Bacterial Cell Death

Leads to

Click to download full resolution via product page

Caption: Finafloxacin's mechanism of action targeting bacterial topoisomerases.

Quantitative Data
In Vitro Antibacterial Activity
Finafloxacin demonstrates a broad spectrum of activity against various bacterial pathogens. Its

potency is significantly enhanced under acidic conditions.

Table 1: Minimum Inhibitory Concentrations (MICs) of Finafloxacin and Comparator

Fluoroquinolones at Different pH Values.
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Organism pH
Finafloxacin
MIC (µg/mL)

Ciprofloxacin
MIC (µg/mL)

Levofloxacin
MIC (µg/mL)

Escherichia coli

ATCC 25922
7.2 0.06 - -

5.8 0.008 - -

Staphylococcus

aureus ATCC

29213

7.2 0.25 - -

5.8 0.06 - -

E. coli ATCC

25922
7.4 -

2- to 8-fold lower

activity at pH 6.0

2- to 8-fold lower

activity at pH 6.0

6.0

4- to 8-fold lower

MIC than at pH

7.4

- -

5.0

8- to 16-fold

lower MIC than

ciprofloxacin or

levofloxacin

Further 8-fold

decrease from

pH 6.0

Further 8-fold

decrease from

pH 6.0

Data compiled from multiple sources.[5][7][11]

Topoisomerase Inhibition
Finafloxacin is a potent inhibitor of both E. coli DNA gyrase and topoisomerase IV.

Table 2: Comparative Activity of Finafloxacin and Other Fluoroquinolones Against Bacterial and

Eukaryotic Type II Topoisomerases.
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Compound

Human
Topo IIα
Selectivity
Index

E. coli DNA
Gyrase CDL
(ng/mL)

E. coli DNA
Gyrase
CL50
(ng/mL)

E. coli Topo
IV CDL
(ng/mL)

E. coli Topo
IV CL50
(ng/mL)

Finafloxacin 250 1 2.5 1 2.5

Ciprofloxacin - >10 >10 10 >10

Moxifloxacin - 1 2.5 1 5

Clinafloxacin - 1 2.5 1 5

Enoxacin - >10 >10 >10 >10

CDL: Cleavage Detection Limit (lowest concentration yielding detectable cleavage product).

CL50: Concentration causing 50% DNA cleavage. Data from TopoGEN, Inc. study.[13]

Pharmacokinetic Properties
Finafloxacin exhibits favorable pharmacokinetic properties in humans, including good oral

bioavailability and a half-life of approximately 10 hours.[3][14]

Table 3: Pharmacokinetic Parameters of Finafloxacin in Healthy Volunteers.
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Administr
ation

Dose
Cmax
(mg/L)

tmax (h)
AUC∞
(mg·h/L)

t1/2 (h)
Renal
Clearanc
e (CLr)

Oral (single

dose)
25-800 mg

Dose-

proportiona

l

0.25 - 2.50

Dose-

proportiona

l

~10 -

Oral

(multiple

dose, day

7)

300 mg - - - - -

600 mg - - - - -

800 mg - - - - -

Intravenou

s (single

dose)

200-1000

mg
- - - -

30-44% of

dose

excreted

unchanged

in urine

Cmax: Maximum plasma concentration; tmax: Time to reach Cmax; AUC∞: Area under the

plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life. Data from

Phase I clinical trials.[14][15][16]

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)
The antibacterial activity of finafloxacin is determined by measuring its MIC against various

bacterial strains using the broth microdilution method according to the Clinical and Laboratory

Standards Institute (CLSI) guidelines.[17][18]

Protocol for Broth Microdilution MIC Assay:
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Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB). For pH-

dependent studies, adjust the pH of the broth to the desired levels (e.g., 5.8, 7.2) using

hydrochloric acid before autoclaving.[5][19]

Antibiotic Preparation: Prepare a stock solution of finafloxacin in a suitable solvent (e.g.,

DMSO) and then perform serial two-fold dilutions in the appropriate broth in 96-well

microtiter plates.

Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase in CAMHB.

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which

corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final

inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Incubation: Inoculate the microtiter plates containing the serially diluted finafloxacin and

incubate at 35°C for 16-20 hours in ambient air.[17]

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that

completely inhibits visible bacterial growth.
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Topoisomerase II Inhibition and DNA Cleavage Assay
This assay measures the ability of finafloxacin to inhibit the activity of bacterial DNA gyrase and

topoisomerase IV and to induce DNA cleavage.[13][20]

Protocol for Topoisomerase Inhibition Assay:

Enzyme and Substrate Preparation:

Purify E. coli DNA gyrase and topoisomerase IV.

Use supercoiled plasmid DNA (e.g., pHOT1) as the substrate for the gyrase supercoiling

assay and relaxed plasmid DNA for the topoisomerase IV decatenation assay.[13]
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Reaction Mixture:

For the gyrase supercoiling assay, the reaction mixture typically contains the enzyme,

supercoiled DNA, ATP, and varying concentrations of finafloxacin in a suitable buffer.

For the topoisomerase IV decatenation assay, the reaction mixture includes the enzyme,

kinetoplast DNA (kDNA), ATP, and different concentrations of the drug.

For the DNA cleavage assay, the reaction mixture contains the enzyme, supercoiled or

relaxed DNA, and the test compound. The reaction is stopped by the addition of SDS and

proteinase K.[13][21]

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).

Analysis:

Separate the different DNA topoisomers (supercoiled, relaxed, linear) by agarose gel

electrophoresis.

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Quantify the amount of linear DNA to determine the extent of DNA cleavage.[13]

Data Interpretation:

The Cleavage Detection Limit (CDL) is the lowest drug concentration that produces a

detectable amount of linear DNA.

The CL50 is the drug concentration that results in the cleavage of 50% of the DNA

substrate.[13]

Conclusion
Finafloxacin is a promising C-8-cyano fluoroquinolone with a unique pH-dependent bactericidal

activity. Its potent dual inhibition of DNA gyrase and topoisomerase IV, broad spectrum of

activity, and enhanced efficacy in acidic environments make it a valuable agent in the fight

against bacterial infections, particularly in acidic niches of the body. The data and protocols
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presented in this guide provide a solid foundation for further research and development of this

important antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fluoroquinolone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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